molecular formula C15H13N3O4 B2593421 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921861-26-9

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2593421
CAS No.: 921861-26-9
M. Wt: 299.286
InChI Key: KEUSELIUEYMLPM-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an oxadiazole ring and an oxolane moiety

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as high-performance polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzofuran core. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The oxolane moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]thiadiazole-4-carboxamide

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, including the benzofuran core, oxadiazole ring, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13(12-8-9-4-1-2-5-10(9)21-12)16-15-18-17-14(22-15)11-6-3-7-20-11/h1-2,4-5,8,11H,3,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUSELIUEYMLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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